molecular formula C8H6N2O2 B2820199 5-Cyano-4-methylpyridine-2-carboxylic acid CAS No. 1427082-88-9

5-Cyano-4-methylpyridine-2-carboxylic acid

Cat. No. B2820199
CAS RN: 1427082-88-9
M. Wt: 162.148
InChI Key: QGIJIDOYAVPCLN-UHFFFAOYSA-N
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Description

5-Cyano-4-methylpyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1427082-88-9 . It has a molecular weight of 162.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted at the 4th position with a methyl group, at the 2nd position with a carboxylic acid group, and at the 5th position with a cyano group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 162.15 .

Scientific Research Applications

Synthesis and Chemical Properties

5-Cyano-4-methylpyridine-2-carboxylic acid is a versatile compound used in the synthesis of various ligands and complexes with potential applications in material science and coordination chemistry. For instance, it serves as a building block in the synthesis of tridentate ligands suited for complexation with lanthanide(III) cations, which are essential in materials science for their luminescent properties (Charbonnière, Weibel, & Ziessel, 2001). This compound's functionality has also been leveraged in the preparation of oxidovanadium(IV) complexes, highlighting its role in developing coordination compounds with potential biological and catalytic applications (Koleša-Dobravc et al., 2014).

Reactivity and Applications in Organic Synthesis

In organic synthesis, this compound's reactivity has been exploited to create complex molecules. For example, its derivatives have been used to synthesize crystalline adducts with 4-aminopyridine, yielding a variety of solid forms that have implications for the development of pharmaceuticals and supramolecular chemistry (Montis & Hursthouse, 2012). Additionally, it plays a role in the synthesis of imidazo[1,2-a]pyridines, compounds recognized for their medicinal chemistry applications due to their structural characteristics and potential as pharmaceuticals (Bagdi, Santra, Monir, & Hajra, 2015).

Electrocatalytic Applications

The compound's utility extends to electrocatalytic applications, as demonstrated in the electrochemical carboxylation of related pyridine compounds with carbon dioxide, showcasing its potential in developing sustainable chemical synthesis methods (Feng et al., 2010). This area of research is crucial for advancing green chemistry principles by utilizing carbon dioxide as a raw material in chemical synthesis.

Material Science and Sensitization

In material science, derivatives of this compound have been employed in the molecular engineering of organic sensitizers for solar cell applications. These sensitizers, when anchored onto TiO2 films, demonstrate high incident photon to current conversion efficiency, underscoring the compound's relevance in renewable energy technologies (Kim et al., 2006).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

5-cyano-4-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-2-7(8(11)12)10-4-6(5)3-9/h2,4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIJIDOYAVPCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1427082-88-9
Record name 5-cyano-4-methylpyridine-2-carboxylic acid
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